2,5-Dichloro-7-fluoro-1,3-benzoxazole
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Overview
Description
2,5-Dichloro-7-fluoro-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-7-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction . For instance, a condensation reaction between 2-aminophenol and aldehydes in the presence of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,5-Dichloro-7-fluoro-1,3-benzoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1,3-benzoxazole: A similar compound with two chlorine atoms but lacking the fluorine atom.
2,5-Dichloro-1,3-benzoxazole: Another derivative with two chlorine atoms but no fluorine substitution.
Uniqueness
2,5-Dichloro-7-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C7H2Cl2FNO |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,5-dichloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2Cl2FNO/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H |
InChI Key |
WZCCHXOXUVSSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)Cl)F)Cl |
Origin of Product |
United States |
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